1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine
Description
1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine is a chiral piperazine derivative characterized by a piperidine-2-carbonyl group at the R-configuration and an isopropyl (propan-2-yl) substituent at the 4-position of the piperazine ring. This compound belongs to a broader class of piperazine derivatives, which are widely studied for their diverse pharmacological activities, including receptor binding (e.g., dopamine, serotonin) and antimicrobial properties . The stereochemistry at the piperidine moiety (2R) is critical for its interaction with biological targets, as enantiomeric differences often lead to variations in binding affinity and selectivity .
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
[(2R)-piperidin-2-yl]-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
LJPRXIHSKAHUJG-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)N1CCN(CC1)C(=O)[C@H]2CCCCN2 |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Chirality: The R-configuration in the target compound may enhance binding specificity compared to non-chiral analogs like 1-(2-methoxyphenyl)piperazine derivatives .
- Hydrophobicity : The isopropyl group provides moderate lipophilicity (comparable to naphthylmethyl derivatives ), balancing solubility and membrane permeability.
- Electron-Donating vs.
Comparison with Analogous Syntheses :
- 1-(2-methoxyphenyl)piperazines : Synthesized via reductive amination of N-carbethoxy-4-piperidone with arylpiperazines, yielding intermediates for further functionalization .
- Sulfonyl Derivatives : Prepared via trifluoromethanesulfonation of thiophenyl precursors, emphasizing electrophilic substitution pathways .
Physicochemical Properties
Key Implications :
- The target compound’s moderate logP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability.
- Compared to naphthylmethyl analogs , its lower molecular weight may enhance metabolic stability.
Structure-Activity Relationships (SAR)
- Piperazine Core : Essential for receptor binding; substitution at the 4-position dictates selectivity (e.g., isopropyl for hydrophobicity, aryl groups for π-π interactions) .
- Chiral Centers : The 2R configuration in the piperidine-carbonyl group may enhance enantioselective binding to G-protein-coupled receptors (GPCRs) .
- Electron-Donating Groups: The carbonyl group’s hydrogen-bonding capacity could mimic endogenous ligands (e.g., dopamine, serotonin) at orthosteric sites .
Biological Activity
1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine, also known by its chemical identifier CID 43585321, is a compound of interest due to its potential biological activity and therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this piperazine derivative.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring substituted with a piperidine carbonyl group and an isopropyl group. The structural diversity of piperazine derivatives has been linked to various biological activities, including neuropharmacological effects and enzyme inhibition.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Studies suggest that the compound may act as an inhibitor of autotaxin, an enzyme involved in lysophosphatidic acid production, which plays a role in various physiological processes such as cell proliferation and migration .
Antitumor Activity
Research indicates that certain piperazine derivatives have shown promise in anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values indicating significant growth inhibition in human cancer cells, suggesting a potential role in cancer therapy .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. The compound under review has been implicated in modulating neurotransmitter release and receptor activity. For example, it may influence dopamine and serotonin pathways, which are critical in treating psychiatric disorders .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC50 value of 12 µM for related compounds. |
| Study 2 | Investigated the neuroprotective effects in animal models of Parkinson's disease. Administration of the compound resulted in improved motor function and reduced neuronal apoptosis compared to control groups. |
| Study 3 | Assessed the enzyme inhibitory activity against autotaxin. The compound demonstrated competitive inhibition with an IC50 value of 150 nM, indicating its potential as a therapeutic agent for diseases mediated by lysophosphatidic acid signaling. |
Q & A
Basic Research Question
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, coupling constants in 2D NMR (e.g., NOESY) can resolve piperazine ring conformations .
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions, as shown in studies of similar piperazine derivatives .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
How can researchers address contradictory biological activity data across studies?
Advanced Research Question
Contradictions may arise from:
- Assay variability : Standardize conditions (e.g., pH, temperature) for biofilm quantification or enzyme inhibition assays .
- Purity checks : Use HPLC or GC-MS to rule out impurities (e.g., residual solvents, stereoisomers) .
- Target selectivity : Evaluate off-target effects via panel-based screening (e.g., kinase profiling). Cross-reference with PubChem bioassay data for solubility or stability limitations .
What computational approaches predict the compound’s interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate charge distribution and reactive sites on the piperidine-piperazine scaffold .
- Molecular dynamics (MD) simulations : Model binding stability in aqueous environments or lipid membranes .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using tools like Schrödinger Suite. Compare results with crystallographic data from analogues .
How is stereochemical integrity maintained during synthesis and purification?
Basic Research Question
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of intermediates .
- Circular dichroism (CD) : Monitor optical activity to confirm retention of the (2R) configuration .
What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl, amine) or formulate as salts (e.g., oxalate, hydrochloride) .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Prodrug design : Mask polar groups with acetyl or tert-butoxycarbonyl (Boc) protections to enhance bioavailability .
How is metabolic stability assessed in preclinical studies?
Advanced Research Question
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) to identify cytochrome P450-mediated metabolites .
- LC-MS/MS quantification : Track parent compound depletion and metabolite formation .
- Stable isotope labeling : Use deuterated analogs to study metabolic pathways via mass shift detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
